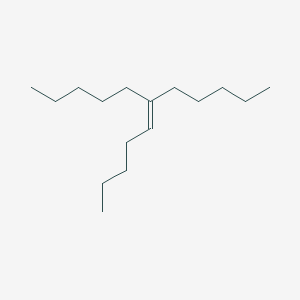
6-Pentylundec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pentylundec-5-ene is a chemical compound with the molecular formula C16H32. It is an unsaturated hydrocarbon featuring a double bond at the 5th position and a pentyl group attached to the 6th carbon atom. This compound is part of the alkene family and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentylundec-5-ene can be achieved through various organic synthesis methods. One common approach involves the use of alkenylation reactions, where an alkene is introduced to a suitable precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the double bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity of the final product. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Pentylundec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond results in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Pentylundec-5-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Pentylundec-5-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in cellular signaling pathways or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6-Pentylundecane: A saturated hydrocarbon with similar chain length but lacking the double bond.
5-Decenylpentane: Another unsaturated hydrocarbon with a different position of the double bond.
6-Hexylundec-5-ene: A compound with a similar structure but with a hexyl group instead of a pentyl group.
Uniqueness
6-Pentylundec-5-ene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the double bond and the pentyl group at specific positions allows for targeted chemical modifications and applications in various fields .
Properties
CAS No. |
51677-36-2 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
6-pentylundec-5-ene |
InChI |
InChI=1S/C16H32/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h13H,4-12,14-15H2,1-3H3 |
InChI Key |
NZVMRIGBLHSHNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CCCCC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















